methyl2-(3-aminothietan-3-yl)acetatehydrochloride
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Overview
Description
Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.69 g/mol . It is a hydrochloride salt form of methyl 2-(3-aminothietan-3-yl)acetate, which is characterized by the presence of an aminothietan ring. This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves the reaction of 3-aminothietane with methyl chloroacetate under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The aminothietan ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-aminothietan-3-yl)acetate
- Methyl 2-(3-aminothietan-3-yl)acetate sulfate
- Methyl 2-(3-aminothietan-3-yl)acetate phosphate
Uniqueness
Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain applications where these properties are crucial .
Properties
IUPAC Name |
methyl 2-(3-aminothietan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBBXWABUFCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CSC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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